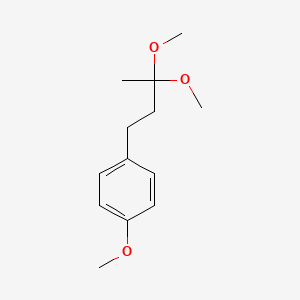
6,7-Dihydroxy-4'-methylisoflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-4’-methylisoflavan is a type of isoflavan, a subclass of flavonoids. Isoflavans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and a methyl group at the 4’ position on the isoflavan skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4’-methylisoflavan typically involves the use of coumarin derivatives as starting materials. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate can then be further modified to introduce the hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-4’-methylisoflavan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-4’-methylisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin intermediate can be reduced to form the isoflavan structure.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoflavan derivatives with reduced carbonyl groups.
Substitution: Alkylated or acylated isoflavan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-4’-methylisoflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways, such as MAPK and NF-κB.
Comparison with Similar Compounds
Similar Compounds
4’,7-Dihydroxy-6-methoxyisoflavan: Similar structure but with a methoxy group at the 6 position.
Genistein: 7,4’-Dihydroxy-6-methoxyisoflavone, known for its phytoestrogenic activity.
Daidzein: 7,4’-Dihydroxyisoflavone, another phytoestrogen with similar biological activities.
Uniqueness
6,7-Dihydroxy-4’-methylisoflavan is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant properties, while the methyl group at the 4’ position may influence its interaction with molecular targets.
Properties
CAS No. |
116718-59-3 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C16H16O3/c1-10-2-4-11(5-3-10)13-6-12-7-14(17)15(18)8-16(12)19-9-13/h2-5,7-8,13,17-18H,6,9H2,1H3 |
InChI Key |
OKUSEYCLSBRHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
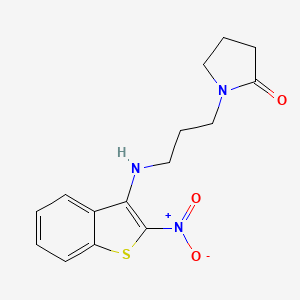
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)
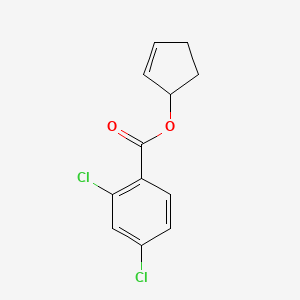
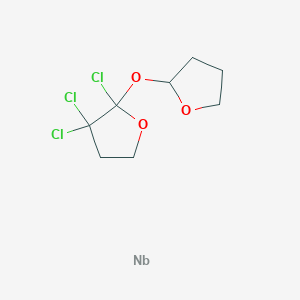
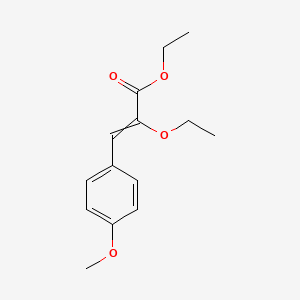

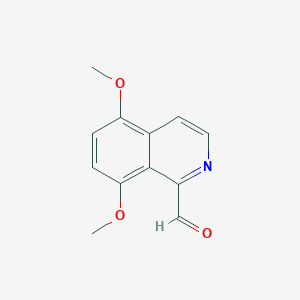
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
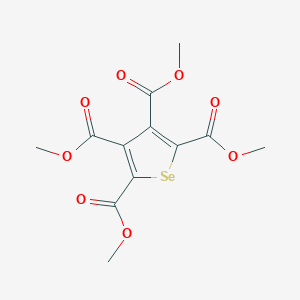
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
